molecular formula C6H9NO B8191353 2-Aza-7-oxo-bicyclo[3.2.0]heptane

2-Aza-7-oxo-bicyclo[3.2.0]heptane

Cat. No.: B8191353
M. Wt: 111.14 g/mol
InChI Key: FOKCNLOCIDYFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aza-7-oxo-bicyclo[3.2.0]heptane is a synthetically valuable, conformationally locked bicyclic framework that serves as a key intermediate in medicinal chemistry and materials science. Its core structure features a fused lactam, making it a privileged scaffold for designing novel bioactive molecules and mechanophores. The bicyclo[3.2.0]heptane framework is recognized for its inherent rigidity, favoring a boat-like conformation that remains stable across various substitution patterns, providing a well-defined three-dimensional structure for research . This compound is part of a class of structures demonstrating non-scissile mechanochemical activity; upon force-induced ring-opening, it undergoes a retro [2+2] cycloaddition to form a bis-enone, resulting in a large local elongation of over 4 Å. This unique property is leveraged in the development of stress-responsive polymers and self-healing materials . In pharmaceutical research, closely related 2-azabicyclooctane derivatives are explored for their therapeutic potential in disorders of the nervous system, including as antipsychotics, anxiolytics, and analgesics . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-3-4-1-2-7-6(4)5/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKCNLOCIDYFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Precursor Activation : The iodomethyl group in 4-iodomethylazetidin-2-one is activated for nucleophilic substitution.

  • Cyclization : Treatment with glyoxylic acid esters introduces the oxo group, while sodium hydride deprotonates intermediates to drive ring closure.

  • Workup : Acidic quenching followed by chromatographic purification isolates the bicyclic product.

Experimental Data:

ParameterValue
Yield65–72%
Reaction Time12–18 hours
Temperature0–5°C (initial), then RT

This method is favored for its modularity, though scalability is limited by the cost of iodinated precursors.

Diels-Alder Reaction Strategy

The Diels-Alder reaction between furans and electron-deficient dienophiles offers a stereoselective route to the bicyclic framework. For example, furan derivatives react with maleic anhydride under thermal conditions to form oxabicyclic intermediates, which are subsequently functionalized with azide groups and reduced to introduce the aza moiety.

Key Steps:

  • Cycloaddition : Furan and maleic anhydride form an oxabicyclo[3.2.0]heptane derivative.

  • Azide Incorporation : The oxa bridge is replaced via Staudinger reaction with trimethylsilyl azide.

  • Reduction : Catalytic hydrogenation reduces the azide to an amine, yielding the final product.

Experimental Data:

ParameterValue
Yield58–64%
Reaction Time24–36 hours
Temperature80–100°C (cycloaddition)

While this approach achieves high stereocontrol, the multi-step sequence reduces overall efficiency.

[3+2] Cycloaddition Approach

Recent advances in cycloaddition chemistry enable the direct assembly of the bicyclo[3.2.0]heptane skeleton. A study demonstrated that 3-azabicyclo[3.2.0]heptane derivatives are accessible via [3+2] cycloaddition between nitrones and cyclic enol ethers.

Key Steps:

  • Nitrone Preparation : Condensation of hydroxylamine with aldehydes generates nitrone intermediates.

  • Cycloaddition : Reaction with cyclic enol ethers (e.g., furan) under microwave irradiation forms the bicyclic core.

  • Oxidation : Selective oxidation of the bridgehead carbon introduces the oxo group.

Experimental Data:

ParameterValue
Yield70–75%
Reaction Time2–4 hours (microwave)
Temperature120°C

This method excels in atom economy and speed but requires specialized equipment for microwave-assisted reactions.

Enzymatic Resolution for Chiral Synthesis

Chemoenzymatic strategies have been explored to access enantiomerically pure 2-Aza-7-oxo-bicyclo[3.2.0]heptane. Lipase-mediated kinetic resolution of racemic precursors enables the separation of enantiomers, with the undesired isomer recycled via racemization.

Key Steps:

  • Racemate Preparation : Synthesize racemic bicyclic amine via cyclization.

  • Enzymatic Resolution : Lipase (e.g., CAL-B) selectively acylates one enantiomer.

  • Separation : Chromatography isolates the desired (1S,5R)-enantiomer.

Experimental Data:

ParameterValue
Yield40–45% (per cycle)
enantiomeric excess>99%

Though low-yielding, this method is indispensable for pharmaceutical applications requiring high enantiopurity.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityStereoselectivityCost Efficiency
Cyclization65–72ModerateLowHigh
Diels-Alder58–64LowHighModerate
[3+2] Cycloaddition70–75HighModerateLow
Enzymatic Resolution40–45LowVery HighVery High

Key Findings :

  • The cyclization method balances cost and yield, making it suitable for initial synthetic campaigns.

  • Diels-Alder reactions are preferred for stereoselective synthesis but suffer from lengthy reaction times.

  • [3+2] Cycloaddition offers rapid access to the core structure but requires expensive catalysts.

  • Enzymatic resolution is critical for chiral drug development despite modest yields .

Chemical Reactions Analysis

Types of Reactions

2-Aza-7-oxo-bicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of 2-Aza-7-oxo-bicyclo[3.2.0]heptane .

Scientific Research Applications

Chemical Synthesis Applications

The compound is primarily utilized as a building block in the synthesis of more complex organic molecules. Its bicyclic structure facilitates the formation of diverse derivatives, which can be tailored for specific chemical properties or biological activities.

Key Synthesis Methods

  • Cyclization Reactions : The synthesis often involves cyclization of suitable precursors under controlled conditions, typically using amines and ketones.
  • Catalytic Processes : Employing catalysts can enhance yields and selectivity during the synthesis.
  • Industrial Production : Large-scale production may utilize continuous flow reactors to optimize reaction conditions and ensure high purity of the compound.

Biological Research Applications

In biological research, 2-Aza-7-oxo-bicyclo[3.2.0]heptane has been studied for its potential interactions with various biomolecules, making it a candidate for therapeutic applications.

Potential Therapeutic Uses

  • Neurological Disorders : It is being explored for its role as a precursor in drug synthesis targeting nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and muscle contraction.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for antibiotic development.
  • Cytotoxicity Studies : Research indicates varying cytotoxic effects on cell lines, which could inform its safety profile and therapeutic window in clinical applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of 2-Aza-7-oxo-bicyclo[3.2.0]heptane:

  • Synthesis of Antibiotic Analogues : Research has shown that derivatives of this compound can be synthesized to create novel penicillin-type antibiotics, demonstrating its utility in medicinal chemistry .
  • Neuroprotective Properties : Investigations into its interaction with nAChRs suggest potential neuroprotective effects, indicating its use in treating central nervous system disorders .
  • Cytotoxicity Assessment : In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines, providing insights into their safety and efficacy .

Data Table: Comparison of Related Compounds

Compound NameStructureKey FeaturesApplications
Cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl esterC11H17NO3Contains a keto group; versatile for biological activityDrug synthesis, biological studies
Tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylateC12H19N3O2Amino group enhances biological interactionsNeuropharmacology
Exo-tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateC13H21N3O2Different bicyclic framework; distinct pharmacological profilesAntibiotic development

Mechanism of Action

The mechanism by which 2-Aza-7-oxo-bicyclo[3.2.0]heptane exerts its effects involves interactions with various molecular targets. The nitrogen atom and ketone group play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes and signaling pathways .

Comparison with Similar Compounds

1-Aza-7-oxo-4-selenabicyclo[3.2.0]heptane

  • Structure : Features selenium (Se) at position 4 instead of sulfur or oxygen.
  • Properties : Demonstrates β-lactamase inhibitory activity due to selenium’s nucleophilicity and redox activity.
  • Applications : Investigated for overcoming antibiotic resistance in β-lactamase-producing bacteria .

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., Ampicillin)

  • Structure : Sulfur (thia) at position 4 and nitrogen at position 1.
  • Functional Groups: A 6-aminopenicillanic acid side chain enhances antibacterial activity.
  • Applications : Broad-spectrum antibiotics targeting Gram-positive and Gram-negative bacteria .

7-Oxabicyclo[4.1.0]heptane

  • Structure : Oxygen (oxa) at position 7 in a bicyclo[4.1.0] system.
  • Properties : Epoxide-like reactivity due to strained cyclohexene oxide structure.
  • Applications : Intermediate in organic synthesis for cyclopropane derivatives .

Bicyclo Framework Variations

7-Azabicyclo[2.2.1]heptane Derivatives

  • Structure : Bicyclo[2.2.1] system with nitrogen at position 7.
  • Properties : Increased ring strain alters reactivity compared to [3.2.0] systems.
  • Applications : Precursors for neuraminidase inhibitors and chiral catalysts .

6-Azabicyclo[3.2.0]heptane

  • Structure : Nitrogen at position 6 instead of 2.
  • Properties : Distinct electronic distribution affects binding to bacterial penicillin-binding proteins.
  • Applications: Explored for novel antibiotics and enzyme inhibitors .

Functional Group Variations

tert-Butyl 2-Oxo-7-azabicyclo[3.2.0]heptane-7-carboxylate

  • Structure : tert-Butyl ester at position 7.
  • Properties : Enhanced stability and solubility for synthetic manipulation.
  • Applications : Protecting group strategy in peptide and β-lactam synthesis .

3-Oxa-7-azabicyclo[4.1.0]heptane

  • Structure : Oxygen at position 3 and nitrogen at position 7 in a bicyclo[4.1.0] system.
  • Properties : Dual heteroatoms create polar reactivity for heterocyclic chemistry.
  • Applications : Building block for alkaloid-inspired compounds .

Data Table: Comparative Analysis of Key Compounds

Compound Name Bicyclo System Heteroatoms (Position) Functional Groups Biological/Chemical Relevance References
2-Aza-7-oxo-bicyclo[3.2.0]heptane [3.2.0] N (2), O (7) Ketone, tertiary amine β-lactam intermediate
1-Aza-7-oxo-4-selenabicyclo[3.2.0]heptane [3.2.0] N (1), Se (4), O (7) Ketone, selenide β-lactamase inhibition
Ampicillin (4-Thia-1-azabicyclo[3.2.0]heptane) [3.2.0] N (1), S (4), O (7) Carboxylic acid, amide Antibacterial agent
7-Oxabicyclo[4.1.0]heptane [4.1.0] O (7) Epoxide Synthetic intermediate
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] N (2), O (5) Ester, ketone Chiral synthesis

Key Research Findings

Heteroatom Position : The placement of nitrogen (e.g., 2-aza vs. 6-aza) modulates electronic effects, influencing binding to biological targets like β-lactamases .

Bicyclo Ring Strain : [3.2.0] systems exhibit lower strain than [2.2.1], favoring stability in drug design, while [4.1.0] frameworks are prone to ring-opening reactions .

Functional Group Impact : Ester groups (e.g., tert-butyl) improve synthetic versatility, whereas selenide or thia substitutions enhance enzyme inhibition .

Biological Activity

2-Aza-7-oxo-bicyclo[3.2.0]heptane is a bicyclic compound with significant potential in medicinal chemistry due to its structural features that allow for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the nitrogen atom enhances its interaction with biological targets, making it a subject of interest in drug discovery.

The biological activity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane primarily arises from its ability to interact with specific enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic processes that are vital for cell survival or proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with 2-Aza-7-oxo-bicyclo[3.2.0]heptane:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects, indicating that 2-Aza-7-oxo-bicyclo[3.2.0]heptane may also possess pain-relieving properties.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane:

  • Cytotoxicity Assays :
    • A study conducted on NIH-3T3 cells evaluated the cytotoxicity of various derivatives of bicyclic compounds, including 2-Aza-7-oxo-bicyclo[3.2.0]heptane. The results indicated a dose-dependent reduction in cell viability at higher concentrations (10–50 μM), suggesting potential toxicity .
CompoundConcentration (μM)Cell Viability (%)
Control0100
12a1085
12b2070
12d5040
  • Antimicrobial Activity :
    • Another study assessed the antimicrobial efficacy against Gram-positive bacteria, revealing that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

The biological activity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane can be compared with similar compounds to highlight its unique properties:

CompoundBiological ActivityReference
2-Aza-7-oxo-bicyclo[3.2.0]heptaneAntimicrobial, CytotoxicCurrent Study
3-Benzyl-3,9-diazabicyclo[4.2.1]nonaneAnticancer, Analgesic
Azabicyclo[3.2.1]octane derivativesAnalgesic, KOR Agonists

Q & A

Basic: What synthetic strategies are employed for 2-Aza-7-oxo-bicyclo[3.2.0]heptane and its derivatives?

Methodological Answer:

  • Diels-Alder Reaction : A [4+2] cycloaddition between a diene and dienophile forms the bicyclic framework. Stereochemical control is achieved using chiral auxiliaries or catalysts .
  • [2+2] Photocycloaddition : UV irradiation of diallylic amines generates fused bicyclic structures via intramolecular cyclization, enabling access to γ-aminobutyric acid (GABA) analogues .
  • Mukaiyama Aldol Reaction : Stereodivergent synthesis of fused bicyclic iminosugars using ketone/enone intermediates .
  • Enzymatic Resolution : Chemoenzymatic approaches using lipases or proteases yield enantiomerically pure derivatives for dopaminergic ligand studies .

Basic: Which analytical techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and ring puckering (e.g., endo vs. exo conformers). Used in crystal structure studies of bicyclo[3.2.0]heptane derivatives .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR: Assigns proton environments and carbon hybridization (e.g., distinguishing bridgehead carbons) .
    • 2D NMR (COSY, NOESY): Maps through-space interactions to confirm bicyclic geometry .
  • Electron Diffraction : Gas-phase studies reveal dominant endo (boat) conformations with flap angles of 65.0° (C6) and 38.8° (C3) .

Advanced: How do thermal conditions induce structural rearrangements?

Methodological Answer:
Thermal stability studies reveal two primary pathways:

Process Temperature Major Product Byproduct Mechanism
Decarboxylation150°C7-Oxobicyclo[3.2.0]heptaneCO₂Loss of carboxylic acid group
Cope Rearrangement>200°CBicyclo[2.2.1]heptan-2-oneTrace olefinsPericyclic skeletal reorganization

Experimental Design: Monitor reactions via TGA (thermogravimetric analysis) and GC-MS to track product evolution .

Advanced: How are derivatives optimized for biological activity?

Methodological Answer:

  • Enzyme Inhibition :
    • Introduce 6-substituted amino groups to target cysteine proteases (e.g., cathepsins). IC₅₀ values in low nM ranges are achieved via structure-activity relationship (SAR) studies .
  • Dopaminergic Ligands :
    • Functionalize the nitrogen atom with aryl/alkyl groups. In vitro binding assays (e.g., D₂ receptor affinity) guide optimization .
  • Antiprotozoal Agents :
    • Incorporate halogenated substituents to enhance membrane permeability. In vivo efficacy is tested against Trypanosoma brucei .

Advanced: How are stereochemical challenges addressed in synthesis?

Methodological Answer:

  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., penicillanic acid derivatives) to retain configuration during bicyclization .
  • Asymmetric Catalysis : Employ Pd-catalyzed allylic amination or organocatalytic Mannich reactions to set stereocenters .
  • Dynamic Resolution : Racemic mixtures are resolved via kinetic enzymatic hydrolysis (e.g., using Candida antarctica lipase) .

Advanced: What strategies mitigate synthetic bottlenecks in scale-up?

Methodological Answer:

  • Flow Chemistry : Continuous photocycloaddition reactors reduce side reactions and improve yields of [2+2] adducts .
  • Microwave-Assisted Synthesis : Accelerate ring-closing steps (e.g., lactam formation) with precise temperature control .
  • Green Solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.